molecular formula C18H19IO4 B12624132 2-Iodo-3,4,5-trimethoxy-1-[2-(2-methoxyphenyl)ethenyl]benzene CAS No. 921932-01-6

2-Iodo-3,4,5-trimethoxy-1-[2-(2-methoxyphenyl)ethenyl]benzene

Cat. No.: B12624132
CAS No.: 921932-01-6
M. Wt: 426.2 g/mol
InChI Key: ZHAJPAVVBTWVEZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Iodo-3,4,5-trimethoxy-1-[2-(2-methoxyphenyl)ethenyl]benzene is an organic compound that belongs to the class of aromatic compounds It is characterized by the presence of iodine, methoxy groups, and a phenyl ethenyl group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Iodo-3,4,5-trimethoxy-1-[2-(2-methoxyphenyl)ethenyl]benzene typically involves the iodination of a trimethoxybenzene derivative followed by the introduction of the phenyl ethenyl group. One common method involves the use of iodine and a suitable oxidizing agent to introduce the iodine atom into the benzene ring. The reaction conditions often include a solvent such as acetic acid and a temperature range of 50-80°C .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and recrystallization .

Chemical Reactions Analysis

Types of Reactions

2-Iodo-3,4,5-trimethoxy-1-[2-(2-methoxyphenyl)ethenyl]benzene undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-Iodo-3,4,5-trimethoxy-1-[2-(2-methoxyphenyl)ethenyl]benzene has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacological tool.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Iodo-3,4,5-trimethoxy-1-[2-(2-methoxyphenyl)ethenyl]benzene involves its interaction with specific molecular targets and pathways. The iodine atom and methoxy groups play a crucial role in its reactivity and binding affinity. The compound may exert its effects through:

Comparison with Similar Compounds

Similar Compounds

    3,4,5-Trimethoxyiodobenzene: Similar structure but lacks the phenyl ethenyl group.

    2-Iodo-4,5-dimethoxy-1-[2-(2-methoxyphenyl)ethenyl]benzene: Similar structure with one less methoxy group.

    2-Iodo-3,4,5-trimethoxybenzene: Similar structure but lacks the phenyl ethenyl group.

Uniqueness

2-Iodo-3,4,5-trimethoxy-1-[2-(2-methoxyphenyl)ethenyl]benzene is unique due to the combination of iodine, multiple methoxy groups, and the phenyl ethenyl group.

Properties

CAS No.

921932-01-6

Molecular Formula

C18H19IO4

Molecular Weight

426.2 g/mol

IUPAC Name

4-iodo-1,2,3-trimethoxy-5-[2-(2-methoxyphenyl)ethenyl]benzene

InChI

InChI=1S/C18H19IO4/c1-20-14-8-6-5-7-12(14)9-10-13-11-15(21-2)17(22-3)18(23-4)16(13)19/h5-11H,1-4H3

InChI Key

ZHAJPAVVBTWVEZ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1C=CC2=CC(=C(C(=C2I)OC)OC)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.